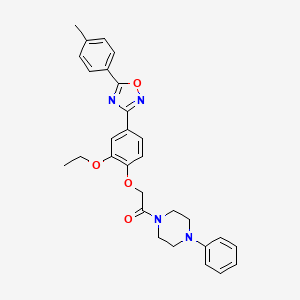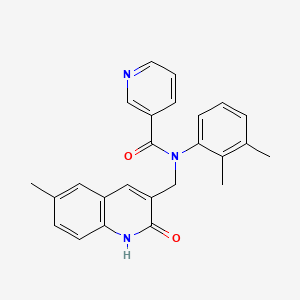
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS) and induce oxidative stress in cells.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been used extensively in scientific research as a tool to induce oxidative stress in cells. It has been shown to activate the redox-sensitive transcription factor NF-κB and induce the expression of genes involved in inflammation and apoptosis. This compound has also been used to study the role of oxidative stress in various disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Mécanisme D'action
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide generates ROS by accepting electrons from cellular electron donors such as NADH or flavoproteins. The resulting ROS can cause oxidative damage to cellular macromolecules such as DNA, proteins, and lipids. This compound has been shown to induce oxidative stress by depleting cellular glutathione levels and activating the transcription factor NF-κB.
Biochemical and Physiological Effects
This compound-induced oxidative stress has been shown to have a number of biochemical and physiological effects. It can induce the expression of pro-inflammatory cytokines and chemokines, activate apoptotic pathways, and impair mitochondrial function. This compound has also been shown to induce DNA damage and activate DNA repair pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has several advantages for use in lab experiments. It is a well-characterized compound that can be easily synthesized and purified. It has a high redox potential and can generate ROS in a dose-dependent manner. However, this compound also has some limitations. It can be toxic to cells at high concentrations and can induce non-specific effects such as protein oxidation and lipid peroxidation.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One area of interest is the development of this compound analogs that can selectively target specific cellular pathways. Another area of interest is the use of this compound as a tool to study the role of oxidative stress in aging and age-related diseases. Finally, this compound may have potential therapeutic applications in diseases characterized by oxidative stress, such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It can induce oxidative stress in cells and has been used to study the role of oxidative stress in various disease models. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound analogs and the use of this compound as a therapeutic agent.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of 2,3-dimethylbenzaldehyde with methylamine, followed by the condensation of the resulting imine with 2-hydroxy-6-methylquinoline and nicotinamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-9-10-22-20(12-16)13-21(24(29)27-22)15-28(23-8-4-6-17(2)18(23)3)25(30)19-7-5-11-26-14-19/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYKWOGTFBTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC(=C3C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

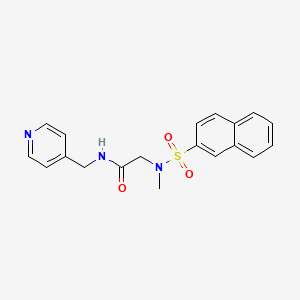
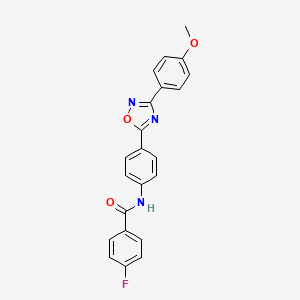
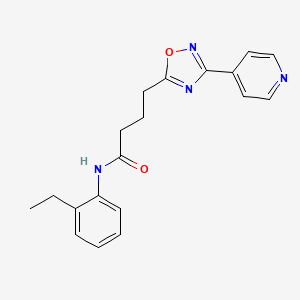





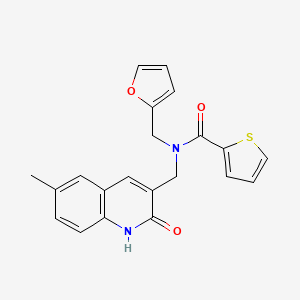
![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
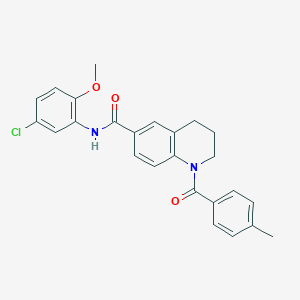
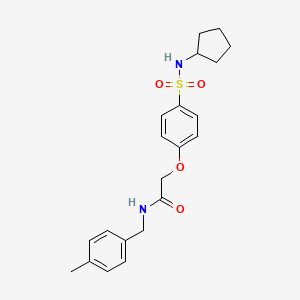
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
